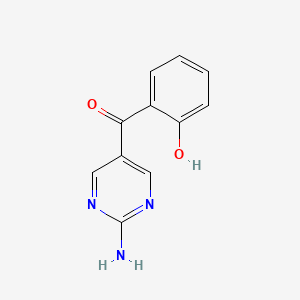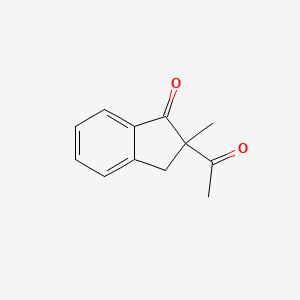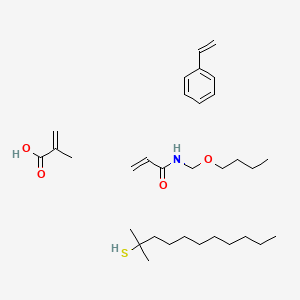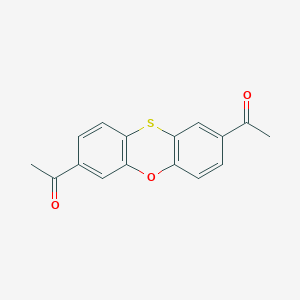![molecular formula C14H11N3OS B14484505 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole CAS No. 65902-55-8](/img/structure/B14484505.png)
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking a 4-methoxyphenyl group to a benzothiazole ring. This compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C14H11N3OS, and it has a molecular weight of 269.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole typically involves an azo-coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline to form 4-methoxybenzenediazonium chloride, which is then coupled with 2-aminobenzothiazole under acidic conditions . The reaction is usually performed in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring can also participate in binding interactions with proteins and enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 2-[(4-Hydroxyphenyl)diazenyl]benzoic acid
- Para red (paranitraniline red)
Comparison: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar azo compounds, it exhibits different reactivity and binding characteristics, making it valuable in specific applications such as dyeing and biological staining .
Propriétés
Numéro CAS |
65902-55-8 |
|---|---|
Formule moléculaire |
C14H11N3OS |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C14H11N3OS/c1-18-11-8-6-10(7-9-11)16-17-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3 |
Clé InChI |
NRVSZQNOWLXCIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


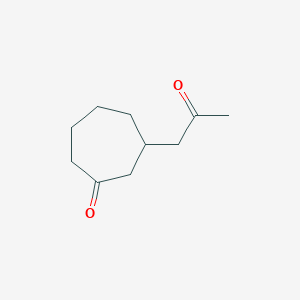

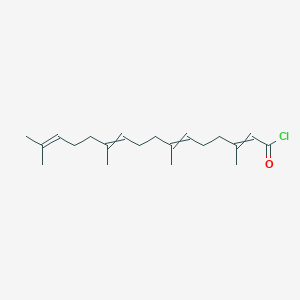

![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
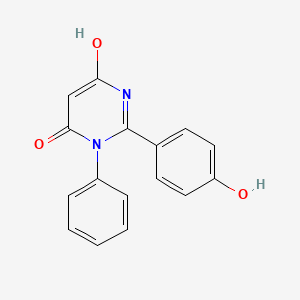
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
